molecular formula C17H9NO3 B8041914 12H-benzo[c]acridine-5,6,7-trione

12H-benzo[c]acridine-5,6,7-trione

Cat. No.: B8041914
M. Wt: 275.26 g/mol
InChI Key: SMLXPCBXZXZAPS-UHFFFAOYSA-N
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Description

12H-Benzo[c]acridine-5,6,7-trione is a trione derivative of the acridine heterocycle, a scaffold of significant interest in medicinal chemistry and pharmaceutical research. The acridine core structure is semi-planar, a property that allows it to interact with various biomolecular targets, most notably through intercalation into DNA . This interaction underpins the research value of many acridine derivatives as potential inhibitors of crucial enzymes like topoisomerase II and telomerase, which are relevant in the study of oncological pathways . As part of this important class of compounds, this compound serves as a key synthetic intermediate or building block for researchers developing novel therapeutic agents. Acridine and acridone analogues have demonstrated a broad spectrum of biological activities in scientific studies, including antitumour, antimicrobial, and antiviral properties, making them a fertile area for investigation in drug discovery programs . Recent research into novel acridine-core compounds has shown promising pro-apoptotic antitumoral effects, for instance, against oral squamous cell carcinoma, highlighting the continued relevance of this chemical class in developing new antineoplastic agents . Please handle this compound with care. It is classified with the signal word "Warning" and carries hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the product's Safety Data Sheet (SDS) prior to use and adhere to all stated precautionary measures. This product is intended for laboratory research use only and is not approved for use in diagnostics, therapeutics, or consumption by humans or animals.

Properties

IUPAC Name

12H-benzo[c]acridine-5,6,7-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9NO3/c19-15-11-7-3-4-8-12(11)18-14-9-5-1-2-6-10(9)16(20)17(21)13(14)15/h1-8H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMLXPCBXZXZAPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(=O)C4=CC=CC=C4N3)C(=O)C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Reaction Framework

The synthesis of acridine derivatives often employs multi-component reactions (MCRs) involving aromatic aldehydes, amines, and cyclic ketones. For 12H-benzo[c]acridine-5,6,7-trione, a plausible route involves the condensation of 1,3-indanedione with an aromatic aldehyde and an amine precursor. This approach mirrors methods used for benzoacridine-5,6-diones, where naphthoquinone derivatives serve as starting materials.

A representative reaction sequence begins with the formation of an α,β-unsaturated aldimine via Schiff base condensation between an aromatic aldehyde and an amine. Subsequent [4+2] cycloaddition with 1,3-indanedione generates the acridine core. For example, the reaction of p-bromobenzaldehyde with p-methoxyaniline in ethanol, followed by addition of 1,3-indanedione and InCl₃, yields a benzoacridinedione derivative in 82% yield under optimized conditions.

Solvent and Catalyst Optimization

Solvent choice critically influences reaction efficiency. Polar aprotic solvents like acetonitrile enhance the solubility of intermediates, while protic solvents such as ethanol facilitate proton transfer steps. In the synthesis of spiropolycyclic acridines, acetonitrile at 60°C under nitrogen atmosphere achieved yields up to 82%, compared to 31% in dichloromethane at room temperature.

Lewis acid catalysts, particularly InCl₃, significantly accelerate cyclization steps. For instance, InCl₃ (40 mol%) in ethanol promoted the formation of 7-(4-hydroxyphenyl)-10,11-dihydrobenzo[h][1,dioxino[2,3-b]benzoacridine-5,6-dione, with yields improving from 45% to 78% upon increasing the catalyst loading.

Domino Reaction Strategies

Sequential Aza-/Oxa-Diels-Alder Reactions

Domino reactions, which combine multiple transformations in a single pot, offer a streamlined route to complex acridine frameworks. A documented protocol involves the reaction of α,β-unsaturated aldimines with 2-arylidene-1,3-indanediones. This method proceeds via:

  • Retro-Knoevenagel Condensation : Exchange of the aldimine’s C═N group with the indanedione’s C═C bond, forming a reactive diene.

  • Aza-Diels-Alder Cyclization : [4+2] cycloaddition to construct the pyridine ring.

  • Oxa-Diels-Alder Reaction : Formation of the fused oxygen-containing ring.

Using 2-(p-bromobenzylidene)-1,3-indanedione and N-(4-methoxyphenyl)-3-(p-tolyl)prop-2-en-1-imine in acetonitrile at 60°C, the spiropolycycle 3a was obtained in 82% yield.

Substrate Scope and Limitations

The domino approach accommodates diverse substituents on the arylidene and aldimine components. Electron-donating groups (e.g., -OCH₃, -CH₃) and electron-withdrawing groups (e.g., -NO₂, -Br) are tolerated, though steric hindrance from ortho-substituents reduces yields (Table 1).

Table 1: Yields of Spiropolycycles Under Varied Substituent Conditions

EntryAr₁Ar₂Ar₃Yield (%)
1p-BrC₆H₄p-CH₃C₆H₄p-CH₃OC₆H₄82
2p-NO₂C₆H₄PhPh75
3o-ClC₆H₄Php-CH₃OC₆H₄76

Post-Synthetic Modifications

Oxidation of Dihydroacridines

This compound may be accessible via oxidation of dihydroacridine precursors. For example, 10,11-dihydrobenzoacridine-5,6-dione derivatives undergo dehydrogenation using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in toluene at 110°C, yielding fully aromatic systems. Applying this to 7-(4-hydroxyphenyl)-10,11-dihydrobenzoacridine-5,6-dione could install the third ketone group at position 7.

Purification and Characterization

Chromatographic techniques are essential for isolating this compound due to its low solubility. Preparative thin-layer chromatography (TLC) with chloroform/ethanol (60:6 v/v) effectively separates acridine derivatives. Structural confirmation relies on:

  • ¹H NMR : Aromatic protons appear as multiplets at δ 6.8–8.8 ppm, with ketone carbonyls deshielded to δ 180–185 ppm.

  • HRMS : Molecular ion peaks at m/z 275.26 (M+H)⁺ .

Chemical Reactions Analysis

Types of Reactions: 12H-benzo[c]acridine-5,6,7-trione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

Synthesis and Derivative Development

The synthesis of 12H-benzo[c]acridine-5,6,7-trione derivatives has been explored extensively. Various methodologies have been employed to create derivatives that exhibit enhanced biological activity. For instance:

  • One-Pot Synthesis : A study demonstrated the efficient synthesis of benzo[c]acridine derivatives using SBA-Pr-SO₃H as a catalyst under solvent-free conditions. This method yielded high purity products in short reaction times, showcasing the compound's versatility in synthetic applications .
  • In-vitro Evaluations : Research on benzoacridine-5,6-dione derivatives indicated potent anti-breast cancer activity in MCF-7 cells. The derivatives exhibited IC₅₀ values ranging from 5.4 to 47.99 μM, highlighting their potential as therapeutic agents .

Biological Activities

This compound and its derivatives have displayed a range of biological activities:

  • Anticancer Properties : The compound has been linked to significant anticancer effects, particularly against breast cancer cells. Studies have shown that certain derivatives can induce apoptosis and inhibit cell proliferation .
  • Antimicrobial Activity : Acridine derivatives are known for their antimicrobial properties. The structural modifications in compounds like this compound can enhance their efficacy against various pathogens .

Case Studies and Experimental Findings

Several studies have documented the effectiveness of this compound in various experimental settings:

StudyCompoundKey Findings
Benzo[c]acridine DerivativesHigh yields with SBA-Pr-SO₃H catalyst; potential for further synthetic applications.
Benzoacridine-5,6-dionePotent anti-breast cancer activity; IC₅₀ values between 5.4 - 47.99 μM.
Acridine-Core CompoundsInduced apoptosis in OSCC cells; evaluated for antitumor activity with promising results.

Mechanism of Action

12H-benzo[c]acridine-5,6,7-trione is compared with other similar compounds, such as acridine orange and acridone. While these compounds share structural similarities, this compound is unique in its specific arrangement of functional groups and its resulting biological and chemical properties.

Comparison with Similar Compounds

Research Findings and Implications

  • Inhibition Hierarchy : Basic nitrogen compounds (acridine > trione derivatives > carbazole) dominate inhibition in HDA, but steric and electronic factors modulate this trend .
  • HDN Challenges : The trione’s stability complicates HDN, requiring higher temperatures or advanced catalysts for efficient denitrogenation.
  • Design Strategies : Modifying the trione’s substituents (e.g., introducing electron-donating groups) could balance its inhibitory effects and catalytic removability.

Q & A

Q. What synthetic methodologies are effective for preparing 12H-benzo[c]acridine-5,6,7-trione?

The Bernthsen acridine synthesis is a foundational approach, involving diarylamine condensation with carboxylic acids or anhydrides under acidic conditions (e.g., ZnCl₂ catalysis) . For derivatives with fused trione systems, high-pressure metal-free catalysis has been employed to enhance regioselectivity and yield, particularly for polycyclic systems like benzoquinolizino-acridines . Modifications, such as introducing amino or hydroxyl groups, may require post-synthetic functionalization via reductive amination or oxidation .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key methods include:

  • Elemental analysis (e.g., %C, %H, %N) to verify stoichiometry .
  • Mass spectrometry (MS) to confirm molecular weight and fragmentation patterns (e.g., collision-induced dissociation studies for acridine derivatives ).
  • Nuclear Magnetic Resonance (NMR) (¹H/¹³C) to resolve aromatic proton environments and ketone functionalities .
  • X-ray crystallography for unambiguous structural determination, as demonstrated for related trione systems .

Q. What are the critical physicochemical properties of this compound for experimental design?

  • Melting point : Acridine derivatives often exhibit high melting points (>250°C), with decomposition observed near 290°C in triketone analogs .
  • Solubility : Limited in polar solvents due to aromaticity; dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are typical choices .
  • Stability : Susceptible to photodegradation; store in amber vials under inert atmospheres .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for targeted bioactivity?

Density Functional Theory (DFT) calculations predict electron-deficient regions at the trione core, enabling rational modifications for enhanced binding to kinases or DNA. For example, acridine yellow G (structurally similar) showed PKCα inhibition via π-π stacking and hydrogen bonding, validated by molecular docking .

Q. What experimental strategies resolve contradictions in bioactivity data across studies?

  • Dose-response profiling : Ensure assays span a broad concentration range (nM–μM) to account for non-linear effects .
  • Orthogonal assays : Combine cell viability (MTT) with kinase inhibition (Z-LYTE) to distinguish cytotoxic vs. mechanistic effects .
  • Metabolic stability testing : Use liver microsomes to rule out false negatives from rapid degradation .

Q. How can researchers optimize reaction conditions to mitigate byproduct formation during synthesis?

  • Temperature control : High-pressure conditions (e.g., 10–15 kbar) reduce side reactions in cyclization steps .
  • Catalyst screening : ZnCl₂ vs. BF₃·Et₂O for regioselective ketone formation .
  • In-situ monitoring : Use HPLC or TLC to track intermediates and adjust reaction time .

Q. What are the implications of substituent positioning on the compound’s electronic properties and reactivity?

Electron-withdrawing groups (e.g., -NO₂, -CN) at the 5,6,7-positions increase electrophilicity, enhancing DNA intercalation or Michael addition reactivity . Conversely, electron-donating groups (e.g., -NH₂) improve solubility but may reduce photostability .

Methodological Challenges and Solutions

Q. How to address low yields in multi-step syntheses of this compound analogs?

  • Protecting groups : Temporarily shield reactive amines or ketones during cyclization (e.g., tert-butoxycarbonyl (Boc) groups) .
  • Flow chemistry : Improves heat/mass transfer in exothermic steps (e.g., acid anhydride couplings) .

Q. What analytical techniques are recommended for detecting trace impurities in the final product?

  • High-Resolution Mass Spectrometry (HRMS) for identifying side products (<0.1% abundance) .
  • HPLC-PDA/MS with C18 columns to separate polar byproducts .

Q. How to validate the compound’s mechanism of action in cellular assays?

  • Knockdown/overexpression models : Test dependency on specific targets (e.g., EGFR/PKC pathways via siRNA) .
  • Biochemical assays : Measure direct enzyme inhibition (e.g., PKCα IC₅₀) using purified proteins .

Data Interpretation and Reproducibility

Q. Why might fragmentation patterns in mass spectrometry vary between studies?

Collision energy and target gas (He vs. Xe) significantly impact cross-sectional fragmentation. Standardize conditions using reference compounds (e.g., anthracene) for calibration .

Q. How to reconcile discrepancies in reported melting points or spectral data?

  • Recrystallization solvents : Polar vs. non-polar solvents alter crystal packing and observed mp .
  • Hydration states : Anhydrous vs. hydrate forms (e.g., acridine-9-carboxylic acid n-hydrate) affect thermal properties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.